molecular formula C20H20N2O3S B3720533 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one

5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one

Cat. No.: B3720533
M. Wt: 368.5 g/mol
InChI Key: CCSJYIAEWVQSEM-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a hydroxy group, a methylsulfanyl group, and a phenylpyrimidinone core

Properties

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-25-16-11-9-14(10-12-16)13-17-18(23)21-20(26-2)22(19(17)24)15-7-5-4-6-8-15/h4-12,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSJYIAEWVQSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(N=C(N(C2=O)C3=CC=CC=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Ethoxyphenyl)methyl]-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Uniqueness

5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one
Reactant of Route 2
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5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one

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